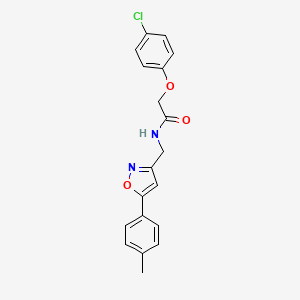

N-(4-(甲硫基)苄基)-4-苯基-1H-1,2,3-三唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

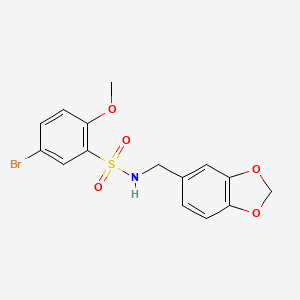

“N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It appears to contain a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a carboxamide group, a phenyl group, and a methylthio group attached to a benzyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The triazole ring, phenyl group, and carboxamide group would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring, the carboxamide group, and the methylthio group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .科学研究应用

Drug Discovery

1,2,3-Triazole derivatives are widely utilized in drug discovery due to their ability to establish hydrogen bonds, which enhances solubility and promotes binding towards biomolecular targets. This makes them suitable candidates for developing new medications .

Organic Synthesis

These compounds play a significant role in organic synthesis. Their unique chemical properties allow them to act as versatile intermediates in the creation of complex organic molecules .

Polymer Chemistry

In polymer chemistry, 1,2,3-triazoles contribute to the design of polymers with specific mechanical and chemical properties due to their robustness and ability to participate in various chemical reactions .

Supramolecular Chemistry

The triazole ring is often used in supramolecular chemistry for constructing large, complex structures through non-covalent interactions like hydrogen bonding .

Bioconjugation

Triazole derivatives are employed in bioconjugation techniques to attach various biomolecules together, which is essential in the field of chemical biology .

Chemical Biology

They are instrumental in chemical biology for probing biological systems and understanding molecular functions within cells .

Fluorescent Imaging

Due to their fluorescent properties, triazole derivatives are used in imaging techniques to visualize biological processes in real-time .

Materials Science

In materials science, these compounds contribute to the development of new materials with desired properties for various applications .

作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves the reaction of 4-(methylthio)benzyl azide with phenylacetylene followed by the addition of N-(tert-butoxycarbonyl)glycine to form the desired product.", "Starting Materials": [ "4-(methylthio)benzyl azide", "phenylacetylene", "N-(tert-butoxycarbonyl)glycine" ], "Reaction": [ "Step 1: 4-(methylthio)benzyl azide is reacted with phenylacetylene in the presence of copper(I) iodide and triphenylphosphine to form 4-(methylthio)benzyl-1-phenyl-1H-1,2,3-triazole.", "Step 2: N-(tert-butoxycarbonyl)glycine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then treated with hydrochloric acid to remove the tert-butoxycarbonyl protecting group and the desired product, N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide, is obtained." ] } | |

CAS 编号 |

1788830-38-5 |

产品名称 |

N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide |

分子式 |

C17H16N4OS |

分子量 |

324.4 |

IUPAC 名称 |

N-[(4-methylsulfanylphenyl)methyl]-5-phenyl-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C17H16N4OS/c1-23-14-9-7-12(8-10-14)11-18-17(22)16-15(19-21-20-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21) |

InChI 键 |

YIQOOUFZSLFXJA-UHFFFAOYSA-N |

SMILES |

CSC1=CC=C(C=C1)CNC(=O)C2=NNN=C2C3=CC=CC=C3 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2995408.png)

![1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2995412.png)

![Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2995413.png)

![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide](/img/structure/B2995415.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2995416.png)

![(E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2995417.png)

![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2995418.png)

![N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B2995419.png)